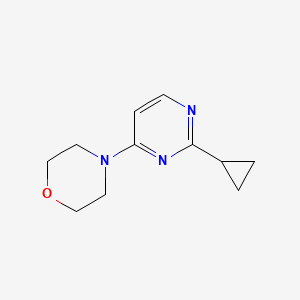

4-(2-Cyclopropylpyrimidin-4-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Cyclopropylpyrimidin-4-yl)morpholine, also known as CP-673451, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in the field of oncology. This compound has shown promising results in preclinical studies, demonstrating potent antitumor activity against a wide range of cancer cell lines.

Scientific Research Applications

Medicinal Chemistry Applications

Morpholine and its derivatives, including pyrimidine-related structures, play a significant role in the development of pharmaceuticals and therapeutic agents. For instance, the synthesis and spectral analysis of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines showcase the biological activity potential of morpholine and pyrimidine derivatives in medicinal chemistry. These compounds exhibit a range of biological activities, including kinase inhibition, analgesic, anti-inflammatory, and antimicrobial effects, highlighting their importance in drug discovery and development (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).

Organic Synthesis and Chemical Properties

Research on the synthesis of related compounds demonstrates the versatility of morpholine and pyrimidine derivatives in organic synthesis. For example, the efficient synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine highlights the compound's utility in creating potent antimicrobials, indicating the role of morpholine derivatives in synthesizing complex molecules with significant antimicrobial properties (Kumar, Sadashiva, & Rangappa, 2007).

Mechanism of Action

Target of Action

The primary target of 4-(2-Cyclopropylpyrimidin-4-yl)morpholine is the carbonic anhydrase CA-II enzyme . This enzyme plays a crucial role in maintaining homeostasis in several processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .

Mode of Action

this compound interacts with its target by attaching to the CA-II binding site and blocking its action . This interaction results in varying degrees of inhibitory action against the CA-II enzyme .

Biochemical Pathways

The action of this compound affects the biochemical pathway involving the carbonic anhydrase CA-II enzyme . The inhibition of this enzyme can disrupt several processes that are vital for cellular homeostasis .

Pharmacokinetics

It is suggested that morpholine-based thiazoles, which include this compound, can be strategically modified to improve their binding affinity, selectivity, and pharmacokinetics .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the carbonic anhydrase CA-II enzyme . This inhibition disrupts the enzyme’s role in maintaining cellular homeostasis, potentially affecting several physiological processes .

Action Environment

The strategic modification of morpholine-based thiazoles, which include this compound, suggests that these factors could potentially be considered to optimize the compound’s performance .

properties

IUPAC Name |

4-(2-cyclopropylpyrimidin-4-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-2-9(1)11-12-4-3-10(13-11)14-5-7-15-8-6-14/h3-4,9H,1-2,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGWNKLDOOVDEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CC(=N2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Fluoro-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2692809.png)

![2-{[3-(Trifluoromethyl)phenyl]sulfonyl}quinoxaline](/img/structure/B2692810.png)

![4-(4-Methylphenyl)-2-{4-[(4-nitrobenzyl)oxy]phenyl}pyrimidine](/img/structure/B2692814.png)

![1-(4-Acetylpiperazin-1-yl)-3-[(4-methylphenyl)methylamino]propan-1-one;hydrochloride](/img/structure/B2692816.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-phenylpropanamide](/img/structure/B2692824.png)